![molecular formula C12H11ClN2 B1425718 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine CAS No. 1256638-68-2](/img/structure/B1425718.png)
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine” can be represented by the SMILES stringClC1=NC=CC(C2=CC=CC(C)=C2)=N1
. The InChI code is 1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-7H,1H3
. Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Scientific Research Applications
Anti-inflammatory Applications
Pyrimidine derivatives, including 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine , have shown a range of pharmacological effects. They exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . This makes them candidates for developing new anti-inflammatory drugs.
Chemical Synthesis: Suzuki–Miyaura Coupling
This compound can be used in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. It can act as a precursor or intermediate in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds .
Neuroprotective Research: Anti-neuroinflammatory Agents
Recent studies have indicated that pyrimidine derivatives can have neuroprotective and anti-neuroinflammatory properties. They may inhibit stress and apoptosis pathways in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .
Mechanism of Action
Pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrimidines and their derivatives have a wide range of pharmacological effects, which makes them a promising area for future research . The development of new pyrimidines as anti-inflammatory agents is suggested . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
4-chloro-2-methyl-6-(3-methylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZOIIZYPYWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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